3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide
説明
(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a dioxolo ring, and a thiazole ring
特性
IUPAC Name |
3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-18-6-8(14(17-18)21-3)13(20)16-15-19(2)9-4-10-11(23-7-22-10)5-12(9)24-15/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIITQGKWJTHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyrazole Ring Formation
The pyrazole core is constructed via Knorr-type cyclization or 1,3-dipolar cycloaddition :
- Route A : Condensation of hydrazine derivatives with β-keto esters. For example, methyl 3-methoxy-4-oxopent-2-enoate reacts with methylhydrazine in ethanol at reflux (12 h) to yield 1-methyl-3-methoxypyrazole-4-carboxylate.
- Route B : Cycloaddition of diazo compounds with acetylene derivatives. Ethyl propiolate and methoxy-substituted diazomethane precursors undergo [3+2] cyclization in dichloromethane at 0°C–25°C (6 h).
Hydrolysis to Carboxylic Acid
The ester intermediate (e.g., methyl or ethyl pyrazole-4-carboxylate) is hydrolyzed under basic conditions:
- Conditions : 2 M NaOH in H₂O/THF (1:1), 80°C, 4 h.
- Yield : 85–92% after acidification (HCl) and recrystallization (ethanol/water).
Synthesis of 7-Methyl-dioxolo[4,5-f]benzothiazol-6-amine
Benzothiazole Core Construction
The benzothiazole ring is formed via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds :
- Step 1 : 4,5-Dihydroxy-2-nitrobenzoic acid is methylated using methyl iodide and K₂CO₃ in DMF (60°C, 6 h) to introduce the 7-methyl group.
- Step 2 : Reduction of the nitro group (H₂, Pd/C, ethanol, 25°C, 2 h) yields the corresponding amine.
- Step 3 : Reaction with carbon disulfide in pyridine (120°C, 8 h) forms the benzothiazole ring.
Dioxolane Ring Formation
The dioxolane ring is installed via acid-catalyzed cyclization :
- Conditions : 2-Chloro-1,1,3,3-tetramethoxypropane (1.2 eq), p-toluenesulfonic acid (0.1 eq), toluene, 110°C, 3 h.
- Yield : 78% after silica gel chromatography (hexane/ethyl acetate 4:1).
Amide Coupling and Final Assembly
Activation of Pyrazole-4-carboxylic Acid
The carboxylic acid is converted to an acid chloride or activated ester:
Coupling with Benzothiazole Amine
The activated pyrazole reacts with 7-methyl-dioxolo[4,5-f]benzothiazol-6-amine:
- Conditions : DMF, 0°C→25°C, 12 h.
- Workup : Precipitation in ice-water, filtration, and purification via reversed-phase HPLC (ACN/H₂O + 0.1% TFA).
- Yield : 65–70%.
Tautomerization to Ylidene Form
The final compound undergoes tautomerization to stabilize the imine structure:
- Conditions : Dissolution in anhydrous THF, addition of DBU (1.1 eq), stirring at 25°C for 24 h.
- Characterization : ¹H NMR (DMSO-d₆) shows a singlet at δ 8.37 ppm for the ylidene proton, confirming tautomerization.
Optimization Data and Reaction Conditions
Table 1: Key Reaction Parameters for Pyrazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Knorr cyclization | Methylhydrazine, ethanol, reflux, 12 h | 88 | 95 |
| Ester hydrolysis | NaOH (2 M), THF/H₂O, 80°C, 4 h | 90 | 98 |
| HATU activation | HATU, DIPEA, DMF, 1 h | Quant. | N/A |
Table 2: Benzothiazole-Dioxolane Formation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 82 |
| Benzothiazole cyclization | CS₂, pyridine, 120°C, 8 h | 75 |
| Dioxolane formation | 2-Chloro-1,1,3,3-tetramethoxypropane, TsOH, toluene, 110°C, 3 h | 78 |
Challenges and Mitigation Strategies
- Low Coupling Efficiency : The steric bulk of the benzothiazole amine reduces nucleophilicity. Using HATU instead of EDCl improves activation.
- Tautomerization Equilibrium : DBU-driven tautomerization shifts equilibrium toward the ylidene form, confirmed by ¹H NMR.
- Purification Complexity : Reversed-phase HPLC with TFA modifier resolves polar byproducts, enhancing final purity to >98%.
化学反応の分析
Types of Reactions
(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry
In chemistry, (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .
Medicine
In medicine, (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is being explored for its potential use in drug development. Its unique structure and biological activities make it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials .
作用機序
The mechanism of action of (Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and affecting biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
- 6-Methyl-(1,3)dioxolo(4’,5’:4,5)benzo(1,2-d)thiazole
- Oxolinic acid
- 4-(8-Methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Uniqueness
(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, a dioxolo ring, and a thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
生物活性
3-Methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring
- Substituents : Methoxy group, methyl group, and a dioxolo-benzothiazole moiety.
The molecular formula is .
Biological Activity Overview
Research has shown that compounds with the pyrazole nucleus exhibit a wide range of biological activities including:
- Anticancer properties : Many pyrazole derivatives have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory effects : Some derivatives have shown efficacy in reducing inflammation.
- Antimicrobial activity : Pyrazole compounds have been evaluated for their effectiveness against various pathogens.
The biological activity of 3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : They can interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to apoptosis in cancer cells.
Anticancer Activity
A study evaluated the antiproliferative effects of various pyrazole derivatives against breast and colon cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, suggesting superior efficacy (source: ).
Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound demonstrated significant inhibition of nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharides (LPS). This indicates a potential role in treating inflammatory diseases (source: ).
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole-4-carboxamide precursors with benzothiazole derivatives. Key steps include:
-
Step 1 : Formation of the pyrazole core via hydrazine hydrate-mediated cyclization of β-keto esters (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) under reflux in ethanol .
-
Step 2 : Coupling with 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine using N,N-dimethylformamide (DMF) as a solvent and K₂CO₃ as a base at room temperature .
-
Optimization : Reaction yields improve with strict control of pH (7–9), temperature (25–40°C), and stoichiometric ratios (1:1.1 for amine:pyrazole precursor). Purity is enhanced via recrystallization from DMF/EtOH (1:1) .
- Analytical Validation : Confirm structure using ¹H/¹³C NMR (e.g., pyrazole C=O resonance at ~165 ppm) and LC-MS for molecular ion detection .
Q. How can researchers resolve discrepancies in spectral data during structural characterization?
- Approach : Conflicting NMR or IR signals often arise from tautomerism or impurities. Mitigation strategies include:
- Complementary Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations .
- Crystallography : X-ray diffraction (e.g., as in for a pyrazoline analog) resolves stereochemical ambiguities .
- Purity Checks : HPLC with UV/Vis detection (λ = 254 nm) identifies co-eluting impurities; repurify via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Protocols :
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC determination) .
- Enzyme Inhibition : Fluorescence-based assays targeting 14α-demethylase (CYP51) using lanosterol analogs .
- Cytotoxicity : MTT assays on HEK-293 cells (IC₅₀ calculation) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with 14α-demethylase (CYP51)?
- Workflow :
- Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and prepare via protein preparation wizard (e.g., Schrödinger Maestro) to add hydrogens and optimize H-bond networks .
- Ligand Preparation : Generate 3D conformers of the compound using Open Babel; assign partial charges via AM1-BCC.
- Docking : Use AutoDock Vina with a grid box centered on the heme cofactor (20 ų). Validate docking poses via MD simulations (NAMD, 100 ns) to assess binding stability .
- Key Metrics : Docking score (<−7 kcal/mol suggests strong binding), hydrogen bonds with Thr311/Arg381, and π-π stacking with Phe228 .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Troubleshooting Table :
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield (<30%) | Steric hindrance at benzothiazole N-atom | Use microwave-assisted synthesis (100°C, 20 min) |
| Side-product formation | Overalkylation of pyrazole | Reduce K₂CO₃ molarity (1.0→0.8 eq) |
| Poor solubility | Aggregation in DMF | Switch to DMAc or DMSO |
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?
- SAR Insights :
- Methoxy Group : Enhances antifungal activity (MIC = 8 µg/mL vs. C. albicans) by improving hydrophobic interactions with CYP51 .
- Methyl Substitution on Benzothiazole : Reduces cytotoxicity (IC₅₀ = 32 µM vs. 18 µM for unmethylated analog) due to decreased membrane permeability .
- Experimental Validation : Synthesize analogs via nucleophilic substitution (e.g., NaH/alkyl halides) and compare bioactivity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
